

BDP TMR Maleimide in Super-Resolution Microscopy: A Comparative Guide

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Compound of Interest

Compound Name: BDP TMR maleimide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **BDP TMR maleimide**'s performance in super-resolution microscopy, particularly focusing on its application in single-molecule localization microscopy (SMLM) techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy). While BDP TMR is recognized as a bright and photostable fluorophore, a comprehensive, quantitative dataset detailing its specific performance characteristics for dSTORM is not readily available in peer-reviewed literature. This guide, therefore, presents the known properties of BDP TMR and compares them with well-characterized alternative fluorophores in the same spectral region, namely Alexa Fluor 555 and Cy3B.

Performance Comparison of Fluorophores for dSTORM

The selection of a suitable fluorophore is critical for the success of any super-resolution imaging experiment. Key performance indicators include high photon output per switching event, a sufficient number of blinking cycles, a low on-off duty cycle, and high photostability. Below is a table summarizing the available quantitative data for **BDP TMR maleimide** and its alternatives.

Feature	BDP TMR Maleimide	Alexa Fluor 555	Cy3B
Excitation Max (nm)	~545	~555	~559
Emission Max (nm)	~570	~565	~570
Quantum Yield	High (~0.95)	~0.1	~0.67
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~80,000	~150,000	~130,000
Photon Count per Switching Event (dSTORM)	Data not available	~2,500	~1,365 (MEA) / ~2,057 (BME)[1]
Blinking Cycles (dSTORM)	Data not available	Data varies with conditions	Data varies with conditions
On-Off Duty Cycle (dSTORM)	Data not available	Low	Low
Photostability	Generally high for BODIPY dyes	Good	Good
Chemical Class	Borondipyrromethene (BODIPY)	Sulfonated Rhodamine	Carbocyanine

Note: The dSTORM performance of fluorophores is highly dependent on the imaging buffer and illumination conditions. The values presented for Alexa Fluor 555 and Cy3B are based on published data and may vary. For **BDP TMR maleimide**, specific quantitative data for dSTORM applications is currently lacking in the scientific literature. While its high quantum yield is a promising characteristic, its photoswitching behavior under dSTORM conditions requires experimental validation.

Experimental Protocols

Protein Labeling with BDP TMR Maleimide

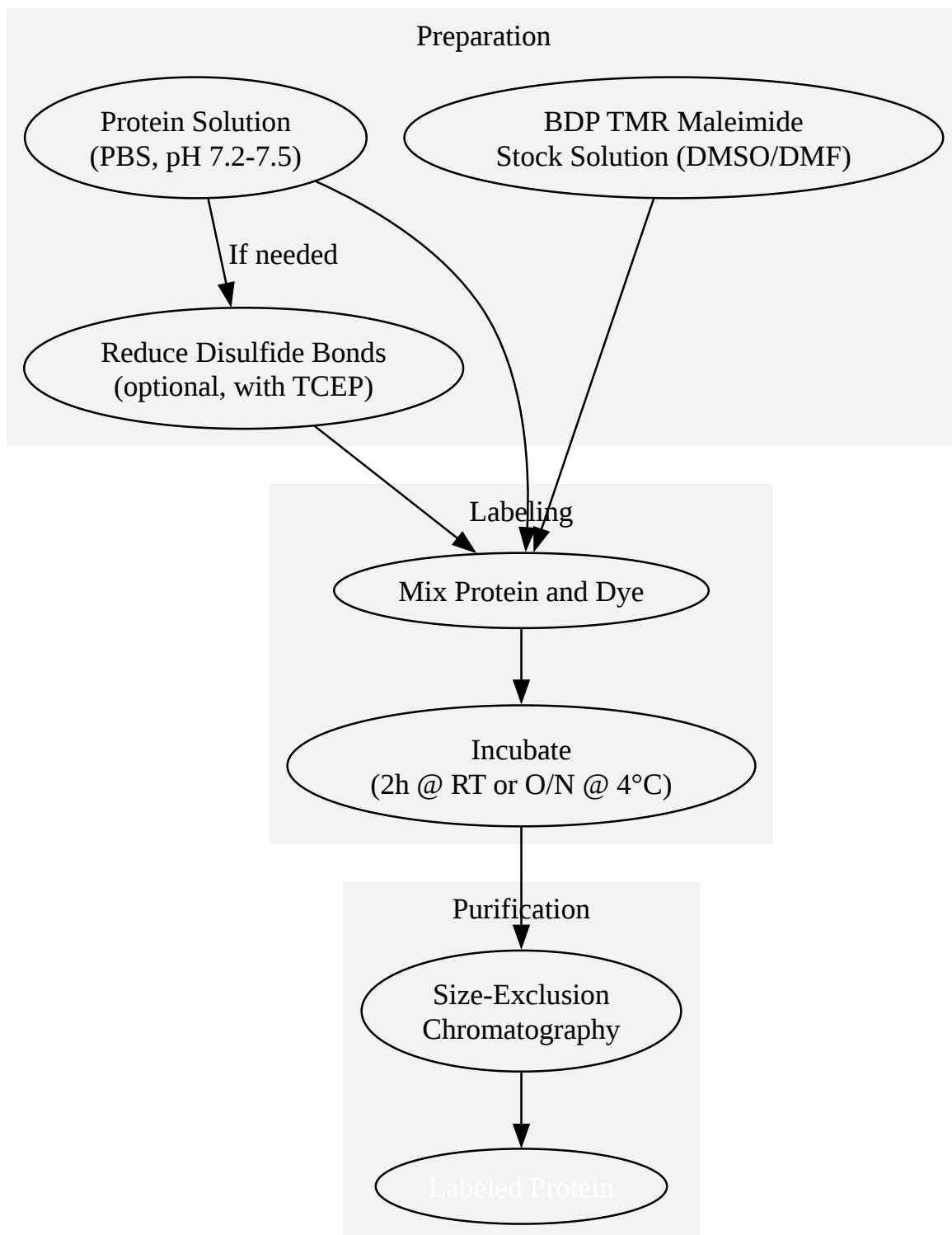
This protocol outlines the general steps for labeling a protein with cysteine residues using **BDP TMR maleimide**.

Materials:

- Protein of interest with accessible cysteine residues
- **BDP TMR maleimide**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.2-7.5
- Reducing agent (e.g., TCEP, DTT)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- **Protein Preparation:** Dissolve the protein in PBS at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
- **Dye Preparation:** Prepare a 10 mM stock solution of **BDP TMR maleimide** in anhydrous DMF or DMSO.
- **Labeling Reaction:** Add a 10-20 fold molar excess of the **BDP TMR maleimide** stock solution to the protein solution. The optimal ratio should be determined empirically.
- **Incubation:** Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- **Purification:** Remove the unreacted dye by passing the labeling mixture through a size-exclusion chromatography column. The first colored band to elute will be the labeled protein.



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Caption: Workflow for labeling proteins with **BDP TMR maleimide**.

dSTORM Imaging Protocol

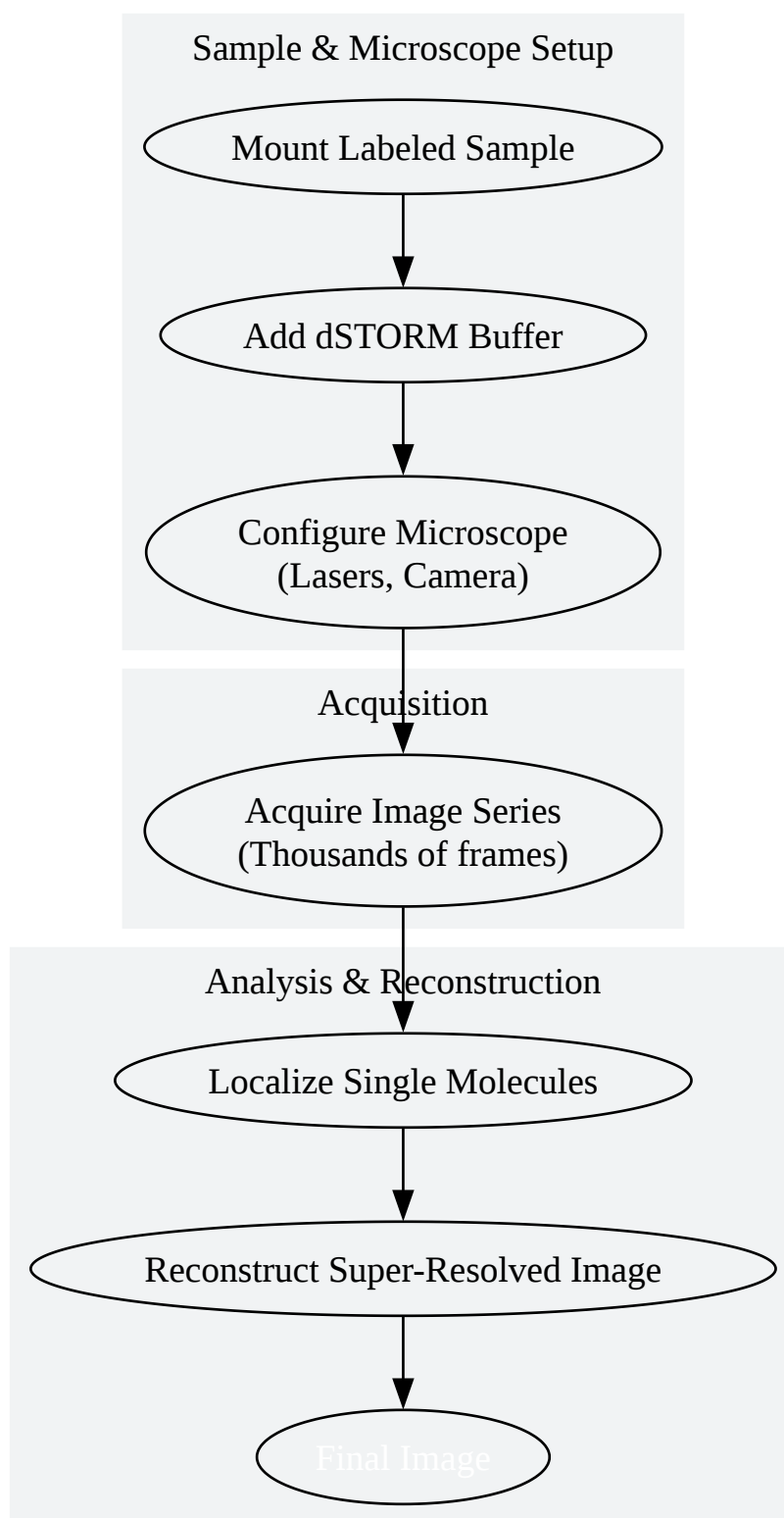
This protocol provides a general framework for performing dSTORM imaging of labeled proteins.

Materials:

- Labeled sample on a microscope coverslip
- dSTORM imaging buffer (e.g., GLOX buffer with a thiol like β -mercaptoethanol or MEA)
- Super-resolution microscope equipped with appropriate lasers (e.g., 561 nm for excitation) and a sensitive camera.

Procedure:

- **Sample Mounting:** Mount the coverslip with the labeled sample onto the microscope stage.
- **Buffer Addition:** Add the freshly prepared dSTORM imaging buffer to the sample.
- **Microscope Setup:**
 - Select the appropriate laser line for excitation (e.g., 561 nm for BDP TMR).
 - Adjust the laser power to induce photoswitching of the fluorophores. This typically requires high laser power to drive the fluorophores into a dark state, with sporadic reactivation.
 - Set the camera to acquire a time-lapse series of images (typically thousands of frames).
- **Image Acquisition:** Acquire a long series of images, capturing the stochastic blinking of individual fluorophores.
- **Data Analysis:** Process the acquired image series using a localization software (e.g., ThunderSTORM, rapidSTORM) to identify the precise coordinates of each blinking event. Reconstruct the final super-resolved image from the localization data.



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Caption: General workflow for dSTORM super-resolution microscopy.

Discussion and Alternatives

BDP TMR belongs to the BODIPY class of dyes, which are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. These characteristics are generally advantageous for fluorescence microscopy. However, for SMLM techniques like dSTORM, the critical parameter is the ability of the fluorophore to photoswitch efficiently between a fluorescent 'on' state and a long-lived 'dark' state.

While some conventional BODIPY conjugates have been successfully used for live-cell SMLM, their photoswitching mechanism can differ from that of cyanine or rhodamine dyes typically used in dSTORM.[2][3] The performance of BDP TMR in a standard dSTORM buffer containing thiols needs to be experimentally determined.

Promising Alternatives:

- **Alexa Fluor 555:** This rhodamine-based dye is a well-characterized and reliable option for dSTORM in the orange-red spectral range. It exhibits good photoswitching properties and a high photon output.
- **Cy3B:** A carbocyanine dye that is also a popular choice for dSTORM. It is known for its high photostability and brightness.

The choice between these alternatives will depend on the specific experimental requirements, including the desired brightness, photostability, and the specific imaging buffer being used.

Conclusion

BDP TMR maleimide is a promising fluorescent probe for microscopy applications due to its high quantum yield and the versatile maleimide chemistry for protein labeling. However, for its application in super-resolution microscopy, specifically dSTORM, there is a notable lack of quantitative performance data in the existing scientific literature. Researchers considering BDP TMR for dSTORM should be prepared to perform their own characterization of its photoswitching properties. For established and well-characterized performance in the orange-red spectral range for dSTORM, Alexa Fluor 555 and Cy3B represent robust and reliable alternatives. Further research is needed to fully evaluate the potential of **BDP TMR maleimide** in the expanding field of super-resolution imaging.

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